Grk-IN-1

GRK2 inhibition kinase potency structure-activity relationship

Grk-IN-1 (CCG258208, GRK2-IN-1) is a structure-guided paroxetine derivative optimized for GRK2 selectivity (>230-fold over GRK5) and functional efficacy—demonstrating a 100-fold improvement in cardiomyocyte contractility over paroxetine. With an IC₅₀ of 30 nM, sustained in vivo exposure >7 h, and robust cardioprotective data in mouse and mini-swine HF models, it is the definitive GRK2 probe for reproducible, once-daily translational studies. Choose Grk-IN-1 to eliminate confounding off-target effects inherent to less selective inhibitors.

Molecular Formula C6H10Br3N3
Molecular Weight 363.88 g/mol
Cat. No. B12409717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrk-IN-1
Molecular FormulaC6H10Br3N3
Molecular Weight363.88 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CBr.Br.Br
InChIInChI=1S/C6H8BrN3.2BrH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2H2,1H3,(H2,8,9,10);2*1H
InChIKeyISJJOTCLFWXCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grk-IN-1 (CCG258208): A Highly Selective GRK2 Inhibitor with Quantifiable Advantages Over Paroxetine and Other GRK2 Inhibitors


Grk-IN-1, also designated as GRKs-IN-1, CCG258208, or GRK2-IN-1, is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC₅₀ of 30 nM [1]. Developed through structure-based drug design, it represents a key derivative of the paroxetine scaffold, engineered to overcome the limited potency and selectivity of the parent compound [2]. The compound exhibits >230-fold selectivity for GRK2 over GRK5 (IC₅₀ = 7.1 μM) and >2500-fold selectivity over GRK1, PKA, and ROCK1 [3]. These properties position Grk-IN-1 as a critical tool compound for probing GRK2-dependent signaling in cardiovascular research, particularly in heart failure models where GRK2 upregulation drives β-adrenergic receptor desensitization [4]. Its defined kinase selectivity profile and robust in vivo exposure make it a preferred choice for translational studies requiring sustained GRK2 inhibition [5].

Grk-IN-1 (CCG258208) Procurement Rationale: Why Generic GRK2 Inhibitors Are Not Interchangeable


Selecting a GRK2 inhibitor for cardiovascular research cannot rely on nominal target engagement alone; critical parameters of kinase selectivity, functional cellular efficacy, and in vivo exposure differentiate research outcomes. Generic alternatives such as the parent compound paroxetine (IC₅₀ = 1.4–14 μM) or other GRK2 inhibitors like GSK180736A (IC₅₀ = 770 nM) and CMPD101 (IC₅₀ = 18 nM) exhibit distinct off-target profiles, variable potency across GRK subfamilies, and limited bioavailability [1]. For instance, GSK180736A also potently inhibits ROCK1 (IC₅₀ = 100 nM), confounding data interpretation in cardiovascular and smooth muscle assays . Similarly, CMPD101, while potent, shows activity against GRK3 (IC₅₀ = 5.4 nM) and ROCK2 (IC₅₀ = 1.4 μM), complicating its use as a specific GRK2 probe [2]. Grk-IN-1 was specifically optimized to overcome these limitations through a structure-guided approach that enhanced both GRK2 selectivity and functional βAR-mediated contractility improvement [3]. Therefore, substitution with a less-characterized or less-selective GRK2 inhibitor risks irreproducible results and ambiguous mechanistic conclusions [4].

Grk-IN-1 (CCG258208) Product-Specific Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


Grk-IN-1 Exhibits >46-Fold Greater GRK2 Potency Compared to the Parent Compound Paroxetine

Grk-IN-1 demonstrates a GRK2 IC₅₀ of 30 nM, representing a >46-fold improvement in potency over the parent compound paroxetine, which exhibits a GRK2 IC₅₀ of 1.4 μM [1]. This enhancement stems from structure-guided modifications that optimize interactions within the ATP-binding pocket [2].

GRK2 inhibition kinase potency structure-activity relationship

Grk-IN-1 Achieves 100-Fold Functional Improvement Over Paroxetine in Cardiomyocyte Contractility

In a functional cellular assay measuring β-adrenergic receptor (βAR)-stimulated contractility in mouse cardiomyocytes, Grk-IN-1 produced a 100-fold improvement over paroxetine [1]. This dramatic enhancement directly correlates with its increased GRK2 potency and demonstrates superior modulation of downstream βAR signaling [2].

cardiomyocyte contractility β-adrenergic signaling functional efficacy

Grk-IN-1 Maintains >230-Fold Selectivity Over GRK5 and >2500-Fold Over GRK1, PKA, and ROCK1

Grk-IN-1 exhibits a 230-fold selectivity for GRK2 (IC₅₀ = 30 nM) over the closely related GRK5 (IC₅₀ = 7.1 μM) and >2500-fold selectivity over GRK1 (IC₅₀ = 87.3 μM), PKA, and ROCK1 [1]. In contrast, the comparator GSK180736A, while selective for GRK2 over GRK5 by ~300-fold, also inhibits ROCK1 with an IC₅₀ of 100 nM, leading to potential off-target effects in cardiovascular assays .

kinase selectivity off-target profiling chemical biology

Grk-IN-1 Demonstrates Extended In Vivo Exposure with Plasma Levels Exceeding IC₅₀ for >7 Hours

Following a single intraperitoneal injection (10 mg/kg) in mice, Grk-IN-1 achieved plasma concentrations above its GRK2 IC₅₀ (30 nM) for over 7 hours [1]. This sustained exposure profile supports once-daily dosing in preclinical efficacy studies, a key advantage over less stable alternatives like CMPD101, for which detailed in vivo PK data are not routinely reported [2].

pharmacokinetics in vivo exposure drug-like properties

Grk-IN-1 Enhances Cardiac Function in Multiple In Vivo Heart Failure Models

In two clinically relevant mouse models of heart failure (HF), chronic treatment with Grk-IN-1 improved left ventricular (LV) contractile function and limited adverse remodeling [1]. Notably, acute administration of Grk-IN-1 enhanced dobutamine inotropic responses in a chronic HF mini-swine model [2]. These therapeutic effects are not commonly reported for earlier GRK2 inhibitors such as paroxetine or GSK180736A in large animal models, underscoring Grk-IN-1's advanced translational profile [3].

heart failure in vivo efficacy translational research

Grk-IN-1 (CCG258208) Application Scenarios: Where Its Quantifiable Differentiation Matters


Cardiovascular Research Requiring Sustained, Selective GRK2 Inhibition

In studies of β-adrenergic receptor desensitization, heart failure, or cardiac hypertrophy, Grk-IN-1's >46-fold potency advantage over paroxetine [1] and its extended in vivo exposure (>7 hours above IC₅₀) [2] enable reliable, once-daily dosing. Its high selectivity for GRK2 over GRK5, GRK1, and ROCK1 [3] minimizes confounding off-target effects on other signaling pathways, ensuring that observed phenotypic changes are GRK2-dependent.

GPCR Signaling Studies in Primary Cardiomyocytes or Cardiac Tissue

When assessing βAR-mediated contractility or cAMP signaling in isolated cardiomyocytes, Grk-IN-1 provides a 100-fold functional improvement over paroxetine [4]. This enhanced efficacy allows researchers to use lower inhibitor concentrations, reducing the risk of non-specific cytotoxicity or off-target kinase inhibition while still achieving robust GRK2 blockade [5].

Preclinical Efficacy Studies in Rodent or Large Animal Heart Failure Models

For research programs evaluating GRK2 inhibition as a therapeutic strategy in heart failure, Grk-IN-1 has demonstrated reproducible cardioprotective effects in multiple mouse HF models and improved dobutamine responsiveness in a chronic mini-swine HF model [6]. Its validated in vivo pharmacology positions it as a lead-optimized tool compound for translational studies, unlike earlier GRK2 inhibitors with less established large-animal data [7].

Structural Biology and Structure-Activity Relationship (SAR) Investigations

The co-crystal structure of Grk-IN-1 bound to GRK2 (PDB: 5UKM) [8] provides atomic-level insights into the binding mode and selectivity determinants. This structural information is invaluable for medicinal chemistry teams designing next-generation GRK2 inhibitors or for computational chemists performing molecular docking and dynamics simulations [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.